2,3-dichloro-4-(trifluoromethyl)phenol
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Overview
Description
2,3-Dichloro-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-4-(trifluoromethyl)phenol typically involves the chlorination and trifluoromethylation of phenol derivatives. One common method is the direct chlorination of 4-(trifluoromethyl)phenol followed by further chlorination to introduce the second chlorine atom.
Industrial Production Methods: In an industrial setting, large-scale production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of di- or tri-hydroxy derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,3-Dichloro-4-(trifluoromethyl)phenol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-dichloro-4-(trifluoromethyl)phenol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,4-Dichlorophenol
2,6-Dichlorophenol
2,3,5-Trichlorophenol
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Properties
CAS No. |
1806282-28-9 |
---|---|
Molecular Formula |
C7H3Cl2F3O |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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